4-Bromo-2,7-dimethyl-2H-indazole
Overview
Description
“4-Bromo-2,7-dimethyl-2H-indazole” is a chemical compound with the CAS Number: 1159511-88-2 . It has a molecular weight of 225.09 and its IUPAC name is 4-bromo-2,7-dimethyl-2H-indazole .
Synthesis Analysis
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Recent strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2,7-dimethyl-2H-indazole” is represented by the linear formula: C9H9BrN2 . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
Chemical Reactions Analysis
Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have been used in various chemical reactions, including transition metal-catalyzed reactions .
Physical And Chemical Properties Analysis
“4-Bromo-2,7-dimethyl-2H-indazole” is a solid compound . It should be stored in a sealed container at room temperature .
Scientific Research Applications
- Application : Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .
- Method : Diversely substituted indazole derivatives bear a variety of functional groups . The synthesis of these derivatives involves various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
- Results : Indazole derivatives scarcely occur in nature, but synthetic compounds with this nucleus possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
- Application : A series of novel 4-bromo-1H-indazole derivatives were developed to identify new and safe compounds as filamentous temperature-sensitive protein Z (FtsZ) inhibitors .
- Method : The authors performed an evaluation of their antibacterial activity and cell inhibitory activity against various phenotypes of Gram-positive and Gram-negative bacteria .
- Results : The specific results of this research were not provided in the source .
- Application : Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The specific results of this research were not provided in the source .
Medicinal Chemistry
Antibacterial Research
Anticancer Research
- Application : Indazole derivatives have been studied for their potential antihypertensive properties .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The specific results of this research were not provided in the source .
- Application : Some indazole derivatives have shown promising antidepressant activities .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The specific results of this research were not provided in the source .
- Application : Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Method : The specific method of application or experimental procedures were not provided in the source .
- Results : The specific results of this research were not provided in the source .
Antihypertensive Research
Antidepressant Research
Respiratory Disease Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2,7-dimethylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-4-8(10)7-5-12(2)11-9(6)7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDXDWNYMHERND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CN(N=C12)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657250 | |
Record name | 4-Bromo-2,7-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,7-dimethyl-2H-indazole | |
CAS RN |
1159511-88-2 | |
Record name | 4-Bromo-2,7-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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